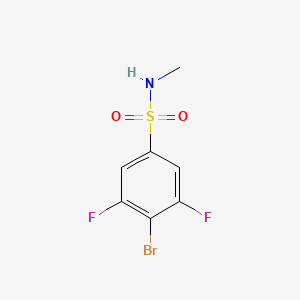
4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, and sulfonamide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and methylation reactions. One common method involves the bromination of 3,5-difluoroaniline, followed by sulfonation using chlorosulfonic acid, and finally, methylation using methyl iodide under basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and sulfonamide groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H6BrF2NO2S |
|---|---|
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
4-bromo-3,5-difluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3 |
Clave InChI |
KDGBKKQDDKBCTQ-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(C(=C1)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


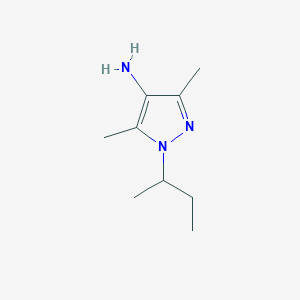
![(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13305471.png)
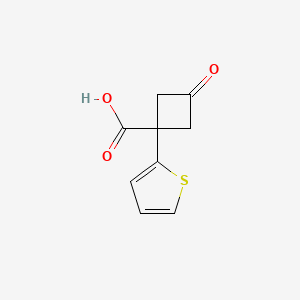
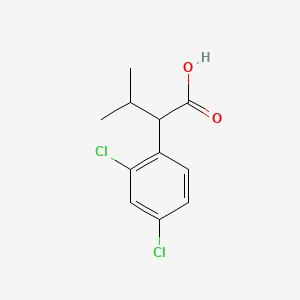
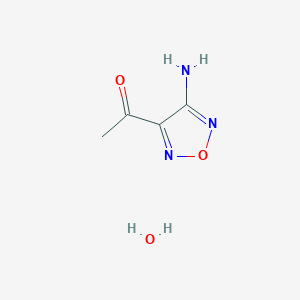
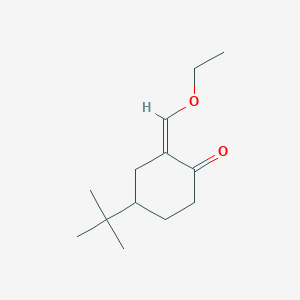
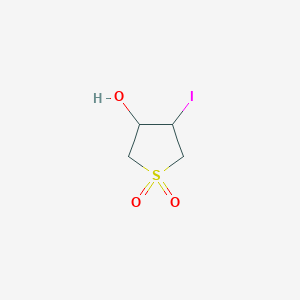
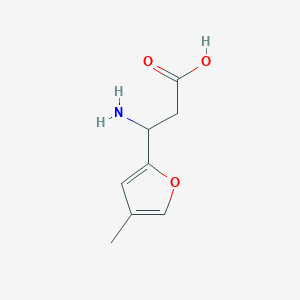
![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)
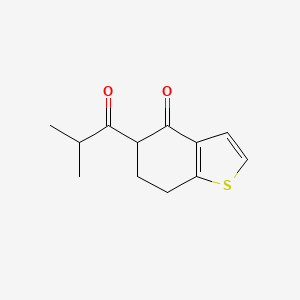

![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)
